molecular formula C7H7Cl B1601029 Chloro(113C)methylbenzene CAS No. 57742-41-3

Chloro(113C)methylbenzene

Cat. No.: B1601029
CAS No.: 57742-41-3
M. Wt: 127.57 g/mol
InChI Key: KCXMKQUNVWSEMD-PTQBSOBMSA-N
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Description

Chloro(113C)methylbenzene, also known as 1-chloro-2-methylbenzene, is an organic compound with the molecular formula C7H7Cl. It is a derivative of methylbenzene (toluene) where one hydrogen atom on the benzene ring is replaced by a chlorine atom. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(113C)methylbenzene can be synthesized through the chlorination of methylbenzene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds via a free radical mechanism, where the chlorine molecule dissociates into two chlorine radicals under the influence of ultraviolet light or heat. These radicals then react with the methylbenzene to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the process. The use of continuous flow reactors and advanced catalytic systems helps in optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Chloro(113C)methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the chlorine atom can be replaced by other substituents.

    Oxidation Reactions: The methyl group can be oxidized to form benzoic acid.

    Reduction Reactions: The chlorine atom can be reduced to form methylbenzene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., bromine, iodine) and catalysts like iron or aluminum chloride.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: The major product is benzoic acid.

    Reduction Reactions: The major product is methylbenzene.

Scientific Research Applications

Chloro(113C)methylbenzene finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of chloro(113C)methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the chlorine atom acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. This influences the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Chloro(113C)methylbenzene can be compared with other similar compounds such as:

    Chlorobenzene: Lacks the methyl group, making it less reactive in certain reactions.

    Methylbenzene (Toluene): Lacks the chlorine atom, making it more reactive towards electrophilic substitution.

    Dichloromethylbenzene: Contains two chlorine atoms, making it more reactive and less selective in reactions.

The uniqueness of this compound lies in its balanced reactivity due to the presence of both the chlorine and methyl groups, which allows for selective reactions and diverse applications .

Properties

IUPAC Name

chloro(113C)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXMKQUNVWSEMD-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514692
Record name [Chloro(~13~C)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57742-41-3
Record name [Chloro(~13~C)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57742-41-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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